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Compound of Interest

Compound Name: Furo[3,2-b]pyridin-6-ol

Cat. No.: B1393365 Get Quote

An In-Depth Technical Guide to Furo[3,2-b]pyridin-6-ol: Structure, Properties, and

Therapeutic Potential

Abstract
The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant

attention in medicinal chemistry due to its unique electronic and structural characteristics.[1]

This guide focuses on a specific derivative, Furo[3,2-b]pyridin-6-ol, providing a

comprehensive overview of its chemical structure, physicochemical properties, and

spectroscopic profile. While direct experimental data for this specific analog is limited, this

document synthesizes information from the parent scaffold and related derivatives to offer

robust predictive insights. We present plausible synthetic routes, discuss its reactivity, and

explore the extensive biological activities associated with the Furo[3,2-b]pyridine framework,

positioning it as a molecule of high interest for researchers, scientists, and drug development

professionals.

Core Structure and Chemical Identity
Furo[3,2-b]pyridin-6-ol is an aromatic heterocyclic compound featuring a furan ring fused to a

pyridine ring system at the 'b' face.[2] This fusion of an electron-rich furan ring with an electron-

deficient pyridine ring results in a unique chemical entity with diverse reactivity and potential for

biological interactions.[2][3] The molecule's chemical identity is summarized in Table 1.

Table 1: Chemical Identifiers for Furo[3,2-b]pyridin-6-ol
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Identifier Value Source

IUPAC Name furo[3,2-b]pyridin-6-ol [4]

Molecular Formula C₇H₅NO₂ [4]

Molecular Weight 135.12 g/mol [4]

CAS Number 1171920-19-6 [4]

Canonical SMILES C1=CC2=C(O1)C=C(N=C2)O [4]

| InChIKey | OLHWCNQIOPVTNP-UHFFFAOYSA-N |[4] |

Tautomerism: A Critical Structural Feature
A crucial characteristic of hydroxylated pyridines is the potential for keto-enol tautomerism.

Furo[3,2-b]pyridin-6-ol is expected to exist in a tautomeric equilibrium with its corresponding

keto form, Furo[3,2-b]pyridin-6(7H)-one. This equilibrium is a critical determinant of its chemical

reactivity, hydrogen bonding capability, and interactions with biological targets. The position of

the equilibrium can be influenced by the solvent, pH, and temperature.

Caption: Tautomeric equilibrium of Furo[3,2-b]pyridin-6-ol.

Physicochemical Properties and Experimental
Characterization
While comprehensive experimental data for Furo[3,2-b]pyridin-6-ol is not widely published, its

properties can be predicted based on the parent scaffold, Furo[3,2-b]pyridine.[5] The

determination of these properties is fundamental for drug development, influencing absorption,

distribution, metabolism, and excretion (ADME).

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Significance

logP ~1.0 - 1.5
Indicates moderate
lipophilicity, favorable for
cell permeability.

pKa (acidic) ~8.5 - 9.5
Refers to the hydroxyl group,

indicating weak acidity.

pKa (basic) ~3.0 - 4.0
Refers to the pyridine nitrogen,

indicating weak basicity.

| Aqueous Solubility| Moderately Soluble | Influenced by crystalline structure and ability to form

hydrogen bonds. |

Protocols for Physicochemical Profiling
To ensure trustworthiness and reproducibility, standardized, self-validating protocols are

essential for characterizing novel compounds.

The shake-flask method remains the gold standard for determining lipophilicity.[3]

System Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate-

buffered saline, pH 7.4) are pre-saturated by vigorous mixing for 24 hours, followed by phase

separation.[3]

Partitioning: A precise amount of Furo[3,2-b]pyridin-6-ol is dissolved in the pre-saturated

aqueous phase.

Equilibration: The solution is combined with a pre-saturated n-octanol phase in a separatory

funnel and shaken vigorously for a set period (e.g., 2-4 hours) to achieve equilibrium.[3]

Phase Separation & Analysis: The mixture is centrifuged to ensure complete phase

separation. The concentration of the analyte in both the aqueous and octanol phases is then

quantified using a validated analytical method, such as High-Performance Liquid

Chromatography with UV detection (HPLC-UV).
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's

concentration in the octanol phase to its concentration in the aqueous phase.

System Preparation
(Pre-saturate Octanol & Buffer)

Dissolve Compound
in Aqueous Phase

Partitioning
(Shake Flask)

Phase Separation
(Centrifugation)

Concentration Analysis
(HPLC-UV) Calculate LogP

Click to download full resolution via product page

Caption: Workflow for LogP determination by the shake-flask method.[3]

The melting point is a critical indicator of purity for a crystalline solid.[3]

Sample Preparation: A small amount of the dry, crystalline compound is packed into a

capillary tube.

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the

expected melting point.[3]

Observation: The temperature range is recorded from the point at which the first drop of

liquid appears to the point at which the entire sample has melted. A sharp melting range

(e.g., < 2 °C) is indicative of high purity.

Spectroscopic Profile
Direct spectroscopic data for Furo[3,2-b]pyridin-6-ol is not readily available in surveyed

literature.[6] However, a robust predictive framework can be established by analyzing data from

the parent compound, Furo[3,2-b]pyridine.

Table 3: Spectroscopic Data for Furo[3,2-b]pyridine (Parent Scaffold)
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Technique Observed/Predicted Data Source

¹H NMR (CDCl₃)
δ 8.55 (m, 1H), 7.84 (m,
1H), 7.75 (m, 1H), 7.72 (m,
1H), 6.99 (m, 1H)

[7]

¹³C NMR (Predicted)

C-2: 140-145, C-3: 105-110, C-

3a: 145-150, C-5: 148-152, C-

6: 118-122, C-7: 130-135, C-

7a: 155-160

[6]

IR (cm⁻¹) (Predicted)

3100-3000 (Ar C-H), 1600-

1450 (C=C, C=N), 1250-1000

(C-O-C)

[6]

| MS (m/z) (Predicted) | 119 (M⁺), with fragmentation involving loss of CO and HCN |[6] |

Table 4: Predicted Spectroscopic Data for Furo[3,2-b]pyridin-6-ol

Technique Predicted Data and Rationale

¹H NMR

OH proton: Broad singlet, δ 9.0-11.0 ppm
(variable). Aromatic protons: Shifts will be
influenced by the electron-donating
hydroxyl group. Protons ortho and para
to the -OH group will experience upfield
shifts compared to the parent scaffold.

¹³C NMR

C-6: Significant downfield shift to δ 155-165

ppm due to direct attachment of the

electronegative oxygen atom. Other carbons in

the pyridine ring will also be affected.

IR (cm⁻¹)

Additional Peaks: A broad O-H stretch around

3200-3500 cm⁻¹. A C-O stretch around 1200-

1250 cm⁻¹.

| MS (m/z) | M⁺: 135. Fragmentation: Expect initial loss of CO (m/z 107) or HCN (m/z 108),

characteristic of phenolic and pyridine rings, respectively. |
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Synthesis and Reactivity
The construction of the Furo[3,2-b]pyridine nucleus is typically achieved by forming the furan

ring onto a pre-existing, functionalized pyridine core.[1]

General Synthetic Strategies
Palladium/Copper-Catalyzed Reactions: The Sonogashira cross-coupling of a halogenated

pyridine with a terminal alkyne, followed by a base- or metal-catalyzed heteroannulation

(cyclization), is a powerful and common method.[1][6][8]

Copper-Mediated Oxidative Cyclization: This method has been effectively used to assemble

the Furo[3,2-b]pyridine scaffold.[9][10]

Proposed Synthetic Protocol for Furo[3,2-b]pyridin-6-ol
A plausible route to Furo[3,2-b]pyridin-6-ol can be envisioned starting from 5-bromo-2-

chloropyridin-3-ol.

5-bromo-2-chloropyridin-3-ol Protection
(e.g., TBDMS-Cl) Protected Pyridine Sonogashira Coupling

(TMS-acetylene, Pd/Cu catalyst) Alkynylated Pyridine Deprotection (TMS)
(e.g., K₂CO₃, MeOH) Terminal Alkyne Intramolecular Cyclization

(e.g., CuI, Heat) Protected Furo[3,2-b]pyridin-6-ol Final Deprotection
(e.g., TBAF) Furo[3,2-b]pyridin-6-ol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Furo[3,2-b]pyridin-6-ol.

Step-by-Step Methodology:

Protection: The hydroxyl group of 5-bromo-2-chloropyridin-3-ol is protected (e.g., as a

TBDMS ether) to prevent interference in subsequent steps.

Sonogashira Coupling: The protected pyridine undergoes a Sonogashira coupling with

trimethylsilylacetylene using a palladium and copper catalyst system (e.g., Pd(PPh₃)₂Cl₂/CuI)

to introduce the alkyne moiety.[8]

Silyl Deprotection: The trimethylsilyl protecting group on the alkyne is removed using a mild

base like potassium carbonate in methanol to yield the terminal alkyne.
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Intramolecular Cyclization: The crucial C-O bond is formed via a copper-catalyzed

intramolecular cyclization (heteroannulation), yielding the protected Furo[3,2-b]pyridine core.

Final Deprotection: The hydroxyl protecting group is removed (e.g., using TBAF for a

TBDMS group) to afford the final product, Furo[3,2-b]pyridin-6-ol. The product would then

be purified by column chromatography or recrystallization.

Biological Significance and Drug Development
Applications
The Furo[3,2-b]pyridine scaffold is a validated pharmacophore for developing potent and

selective modulators of key signaling pathways implicated in human diseases, particularly

oncology and neurodegenerative disorders.[1][2][10]

Table 5: Biological Activities of Furo[3,2-b]pyridine Derivatives
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Target/Activity Description Key Findings References

Kinase Inhibition

The scaffold is an
excellent platform
for designing
selective kinase
inhibitors.

Potent, cell-active,
and highly
selective inhibitors
of cdc-like kinases
(CLKs) have been
developed.

[2][9][10]

Hedgehog Pathway

Modulation of a critical

pathway in embryonic

development and

cancer.

Certain 3,5,7-

trisubstituted

derivatives act as sub-

micromolar, non-toxic

modulators of the

Hedgehog pathway.

[2][9][10]

Anticancer

Cytotoxic effects

against various cancer

cell lines.

A derivative,

compound 3b,

showed growth

inhibition of MDA-MB-

231 and MCF-7 breast

cancer cells and

induced apoptosis.

[2][8]

SIRT1 Inhibition

Inhibition of Sirtuin 1,

a histone deacetylase

involved in cancer cell

survival.

The same compound

(3b) that exhibited

cytotoxicity also

demonstrated

inhibitory activity

against SIRT1.

[2][8]

| Other Activities | Broad spectrum of potential pharmacological properties. | The scaffold has

been associated with antibiotic, antiviral, and antifungal activities. |[2] |

Mechanism of Action: Kinase Inhibition
Many Furo[3,2-b]pyridine derivatives function by competitively binding to the ATP-binding

pocket of protein kinases. The rigid, planar structure of the scaffold allows for favorable
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interactions within the active site, while substituents can be modified to enhance potency and

selectivity for the target kinase over others in the kinome.

Cellular Signaling Pathway Target Kinase
(e.g., CLK)

Substrate Protein

 ATP→ADP

Phosphorylated Substrate
(Active)

Downstream Cellular Response
(e.g., Proliferation, Survival)

Furo[3,2-b]pyridine
Derivative

Click to download full resolution via product page

Caption: Furo[3,2-b]pyridine derivatives as kinase inhibitors.

Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS), Furo[3,2-b]pyridin-6-ol is classified with a warning.[4]

H302: Harmful if swallowed.
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Standard laboratory safety protocols, including the use of personal protective equipment (PPE)

such as gloves, safety glasses, and a lab coat, should be followed when handling this

compound.

Conclusion
Furo[3,2-b]pyridin-6-ol is a compelling heterocyclic compound built upon a scaffold of proven

therapeutic relevance. While direct experimental data is sparse, predictive analysis of its

structure, physicochemical properties, and spectroscopic profile provides a solid foundation for

future research. The established biological activities of the Furo[3,2-b]pyridine core, particularly

in kinase inhibition and pathway modulation, underscore the potential of this and related

derivatives in drug discovery. The synthetic strategies outlined herein offer a clear path for

researchers to access this molecule, enabling the exploration of its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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